Molecular Weight Advantage: Smaller Scaffold for Fragment-Based Discovery
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate (MW 187.24) is approximately 13% smaller in molecular weight than its N-Boc-protected analog (MW 215.29) and 25% smaller than its N-Cbz-protected analog (MW 249.31) . For researchers adhering to fragment-based drug discovery principles or aiming to minimize molecular weight in lead optimization, this compound offers a quantifiably leaner scaffold while retaining the essential piperidine-hydroxymethyl core and a cleavable N-protecting group .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 187.24 g/mol |
| Comparator Or Baseline | N-Boc-4-piperidinemethanol: 215.29 g/mol; N-Cbz-4-(hydroxymethyl)piperidine: 249.31 g/mol |
| Quantified Difference | 28.05 g/mol lower vs. Boc analog (13.0% reduction); 62.07 g/mol lower vs. Cbz analog (24.9% reduction) |
| Conditions | Calculated from molecular formula (C₉H₁₇NO₃ vs. C₁₁H₂₁NO₃ vs. C₁₄H₁₉NO₃) |
Why This Matters
Lower molecular weight directly contributes to improved ligand efficiency metrics in fragment-based screening and facilitates downstream functionalization without breaching physicochemical property thresholds.
